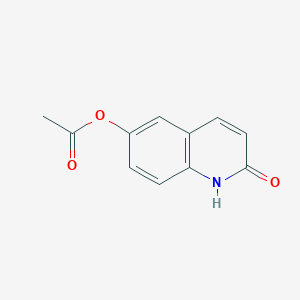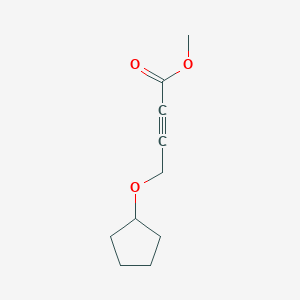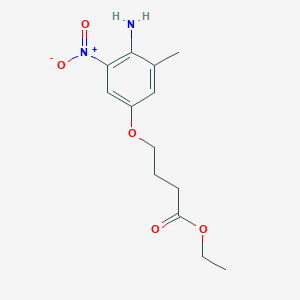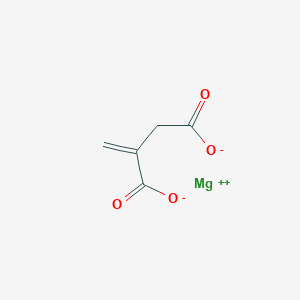
1-Cyclopropylsulfonyl-4-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropylsulfonyl-4-iodobenzene is an organic compound with the molecular formula C9H9IO2S and a molecular weight of 308.14 g/mol It consists of a benzene ring substituted with an iodine atom and a cyclopropylsulfonyl group
Méthodes De Préparation
The synthesis of 1-Cyclopropylsulfonyl-4-iodobenzene typically involves the iodination of a benzene derivative. One common method is the diazotization of aniline followed by iodination. The process involves the following steps :
- Diazotization: Aniline is treated with hydrochloric acid and sodium nitrite to form phenyldiazonium chloride.
- Iodination: Potassium iodide is added to the phenyldiazonium chloride, resulting in the evolution of nitrogen gas and the formation of iodobenzene.
- Sulfonylation: The iodobenzene is then reacted with cyclopropylsulfonyl chloride under appropriate conditions to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
1-Cyclopropylsulfonyl-4-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups through reactions such as the Sonogashira coupling and Heck reaction.
Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in metal-catalyzed coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like dimethylformamide (DMF) and tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Cyclopropylsulfonyl-4-iodobenzene has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Cyclopropylsulfonyl-4-iodobenzene involves its ability to participate in various chemical reactions due to the presence of the iodine and sulfonyl groups. These functional groups enable the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing structures .
Comparaison Avec Des Composés Similaires
1-Cyclopropylsulfonyl-4-iodobenzene can be compared with other similar compounds such as:
Iodobenzene: A simpler aryl iodide with a benzene ring substituted with an iodine atom.
Bromobenzene: Similar to iodobenzene but with a bromine atom instead of iodine.
Chlorobenzene: Another related compound with a chlorine atom substituted on the benzene ring.
The uniqueness of this compound lies in the presence of the cyclopropylsulfonyl group, which imparts distinct chemical properties and reactivity compared to other halobenzenes.
Propriétés
Formule moléculaire |
C9H9IO2S |
|---|---|
Poids moléculaire |
308.14 g/mol |
Nom IUPAC |
1-cyclopropylsulfonyl-4-iodobenzene |
InChI |
InChI=1S/C9H9IO2S/c10-7-1-3-8(4-2-7)13(11,12)9-5-6-9/h1-4,9H,5-6H2 |
Clé InChI |
OVZYTJSZCBVTKN-UHFFFAOYSA-N |
SMILES canonique |
C1CC1S(=O)(=O)C2=CC=C(C=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(1H-pyrazolo[3,4-b]pyridin-5-yl)-4-pyridin-4-ylquinoline](/img/structure/B13894419.png)

![1-{bicyclo[1.1.1]pentan-1-yl}-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13894437.png)
![1-[6-(3,3-Difluoropiperidin-4-yl)-1-methylindazol-3-yl]-1,3-diazinane-2,4-dione](/img/structure/B13894442.png)

![Tert-butyl 5-[(4-nitrophenoxy)carbonyloxymethyl]imidazole-1-carboxylate](/img/structure/B13894450.png)





![N'-[(3,4,5-trimethoxyphenyl)methyl]propane-1,3-diamine](/img/structure/B13894497.png)

![7-Bromo-6-fluoropyrazolo[1,5-A]pyridine](/img/structure/B13894511.png)
